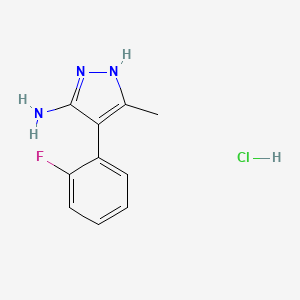

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Description

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based organic compound with a molecular formula of C₁₀H₁₁ClFN₃ and a molecular weight of 227.67 g/mol. The compound features a fluorophenyl substituent at the 4-position of the pyrazole ring, a methyl group at the 3-position, and an amine group at the 5-position, with a hydrochloride counterion enhancing its solubility and stability . It is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of biological activity through functional group modifications. The fluorine atom at the ortho position of the phenyl ring contributes to its electronic and steric properties, influencing binding interactions in target proteins or enzymes .

Properties

IUPAC Name |

4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11;/h2-5H,1H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUMIEJQWHKXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and β-diketones or β-keto esters. A common approach is:

Reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions to yield 3-methyl-1H-pyrazol-5(4H)-one with high yield (~89%) and purity.

- Solvent: Ethanol

- Temperature: Reflux

- Reaction time: Several hours (typically 4-6 hours)

- Yield: Approximately 89%

Parameter Value Melting point 222-225 °C IR bands (cm⁻¹) 1650 (C=O), 1542 (C=N), 3380 (NH) 1H NMR (DMSO-d6) δ 2.07 (s, 3H, CH3), 5.20 (s, 1H, CH), 10.50 (s, 2H, NH) MS (m/z) 99 (M⁺)

This intermediate forms the scaffold for further functionalization.

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This involves:

- Using a halogenated pyrazole intermediate (e.g., brominated pyrazole at the 4-position)

- Reacting with 2-fluorophenylboronic acid or its derivatives

- Employing a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3)

- Conducting the reaction in an appropriate solvent such as toluene, dioxane, or DMF under inert atmosphere and elevated temperatures (80-110 °C)

This step efficiently couples the 2-fluorophenyl moiety to the pyrazole ring, yielding 4-(2-fluorophenyl)-3-methyl-1H-pyrazole derivatives.

Conversion to Hydrochloride Salt

The final step involves converting the free base amine into its hydrochloride salt to improve physicochemical properties such as solubility and stability. The procedure is:

- Dissolving the free base in an organic solvent or water

- Adding hydrochloric acid (HCl), typically as aqueous solution or gas

- Stirring at room temperature until salt formation is complete

- Isolating the hydrochloride salt by filtration or crystallization

This step is crucial for pharmaceutical applications and ensures reproducible compound handling.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Ethyl acetoacetate + hydrazine hydrate, EtOH, reflux | 3-methyl-1H-pyrazol-5(4H)-one | ~89 | High purity, characterized by IR, NMR |

| 2-Fluorophenyl introduction | Suzuki-Miyaura coupling: halopyrazole + 2-fluorophenylboronic acid, Pd catalyst, base, toluene/dioxane, 80-110 °C | 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole derivative | Variable | Requires inert atmosphere, optimized catalyst loading |

| Hydrochloride salt formation | Free base + HCl (aqueous or gas), room temperature | 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | Quantitative | Enhances solubility and stability |

- The pyrazole intermediate and final compounds are typically characterized by melting point determination, IR spectroscopy (noting characteristic NH, C=O, and aromatic bands), 1H NMR (proton environments), and mass spectrometry (molecular ion peaks).

- The Suzuki coupling step is critical and requires optimization of catalyst type and reaction conditions to maximize yield and minimize side reactions.

- Formation of the hydrochloride salt improves compound handling and is confirmed by changes in melting point and solubility profiles.

- Alternative synthetic methods may include direct condensation of substituted hydrazines with fluorinated diketones, but these are less common due to availability and cost of reagents.

- The choice of solvent and base in the Suzuki coupling can significantly affect reaction efficiency.

- Purification steps often involve recrystallization from ethanol or ethyl acetate to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, often leading to the formation of amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, docking studies suggest that it interacts effectively with key enzymes involved in cancer progression, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the activity of prostaglandin D synthase, an enzyme implicated in inflammatory processes. This inhibition could lead to reduced inflammation in various pathological conditions, making it a candidate for further development as an anti-inflammatory drug .

Case Studies

-

Anticancer Activity Evaluation:

- Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: The compound was tested against breast and lung cancer cell lines using MTT assays.

- Results: Significant dose-dependent cytotoxicity was observed, with IC50 values indicating effective inhibition of cell proliferation.

- Conclusion: The compound shows promise as an anticancer agent and warrants further investigation into its mechanisms of action.

-

Anti-inflammatory Mechanism Study:

- Objective: To explore the anti-inflammatory effects of the compound in a murine model of inflammation.

- Methodology: Administration of the compound was performed in a controlled setting, measuring levels of inflammatory markers.

- Results: A marked reduction in pro-inflammatory cytokines was noted, supporting its role as an anti-inflammatory agent.

- Conclusion: The findings suggest that this compound could be developed into a therapeutic option for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, a comparison with structurally related pyrazole derivatives is provided below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Substituent Effects :

- The 2-fluorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects compared to 4-bromophenyl (stronger electron-withdrawing) or 3-chlorophenyl (bulkier substituent) analogs. This influences binding affinity in biological targets .

- The trifluoromethyl group in the compound from enhances metabolic stability but increases molecular weight, reducing solubility .

Biological Activity: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., 4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine), making it more suitable for in vivo studies . Cyclopenta-fused pyrazole derivatives () exhibit unique conformational rigidity, enhancing selectivity in receptor binding compared to planar pyrazole structures .

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for 1,5-disubstituted pyrazole-3-amines , as described in , where fluorophenyl ketones are condensed with hydrazine derivatives .

- Halogenated analogs (e.g., bromo or chloro) require harsher reaction conditions due to lower reactivity of aryl halides .

Hydrogen Bonding and Crystal Packing :

- The amine group at position 5 and the hydrochloride counterion facilitate hydrogen-bonded networks, as analyzed via graph set theory (), which stabilize the crystalline form .

Biological Activity

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure

- IUPAC Name : 4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine; hydrochloride

- Molecular Formula : C10H10ClFN3

- CAS Number : 1257878-84-4

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : A Suzuki-Miyaura coupling reaction is used, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate.

- Formation of Hydrochloride Salt : The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the pyrazole ring provides a stable scaffold for these interactions. This compound has been investigated for its potential effects in various therapeutic areas:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties, which may be attributed to their ability to interfere with bacterial cell wall synthesis and function.

- Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by affecting cell cycle progression and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

-

Anticancer Activity :

- In vitro studies on HeLa (cervical cancer) and HepG2 (liver cancer) cells indicated that this compound exhibits significant antiproliferative effects with IC50 values ranging from 0.08 to 12.07 mM .

- The compound was found to arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent.

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights the unique biological profile of this compound:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Moderate anticancer activity | Chlorine substituent |

| 4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Lower anti-inflammatory activity | Bromine substituent |

| 4-(2-Methylphenyl)-3-methyl-1H-pyrazol-5-amine | Minimal biological activity | Methyl substituent |

The presence of the fluorine atom in this compound enhances lipophilicity and metabolic stability, contributing to its superior biological activity compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride?

The compound is typically synthesized via cyclization reactions of substituted hydrazides or through multi-step protocols involving formylation, oxidation, and acylation. For example, pyrazole derivatives are often prepared by reacting substituted phenylhydrazines with β-ketoesters or via nucleophilic substitution on pre-functionalized pyrazole intermediates. Key steps may include the use of phosphorus oxychloride for cyclization or thiocyanate coupling for introducing thiourea groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine), while ¹H/¹³C NMR confirms substituent positions and regiochemistry. Conflicting spectral data, such as unexpected splitting in NMR, can arise from tautomerism or residual solvents. Resolution involves comparative analysis with deuterated analogs, variable-temperature NMR, or computational modeling (DFT) to predict chemical shifts .

Q. How is purity assessed for hydrochloride salts of pyrazole derivatives?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Ion-pair chromatography may improve resolution for charged species. Titration (non-aqueous) or elemental analysis (C, H, N, Cl) validates stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction with SHELXL enables precise determination of bond lengths, angles, and protonation states. For hydrochloride salts, hydrogen atoms on the amine can be located via difference Fourier maps. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate geometry. Twinning or disorder in crystals may require data collection at low temperatures (e.g., 173 K) or use of the TWIN/BASF commands in SHELXL .

Q. What hydrogen-bonding patterns are observed in the crystal lattice, and how do they influence physicochemical properties?

Graph set analysis (e.g., Etter’s notation) reveals motifs such as N–H···Cl⁻ (charge-assisted) or C–H···π interactions. For example, the protonated amine forms strong N⁺–H···Cl⁻ bonds (d ≈ 2.1 Å), while fluorophenyl groups engage in edge-to-face π-stacking. These interactions affect solubility, melting points, and stability, which can be modulated by co-crystallization with counterions .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity in related pyrazole derivatives?

Fluorine substitution at the 2-position of the phenyl ring enhances metabolic stability and lipophilicity, as seen in analogs like 4-(4-fluorophenyl)-1-(2,4-dichlorophenyl)pyrazoles. Structure-activity relationship (SAR) studies use ClogP calculations and docking simulations to optimize binding to targets (e.g., kinase inhibitors). Bioactivity discrepancies across studies often arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles .

Q. What strategies address contradictions in reported biological data for structurally similar pyrazoles?

Systematic SAR studies with standardized assays (e.g., fixed ATP concentrations in kinase assays) reduce variability. Meta-analyses of IC₅₀ values across publications identify outliers. Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic assays) confirms activity. Substituent effects are quantified using Hansch analysis or 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.